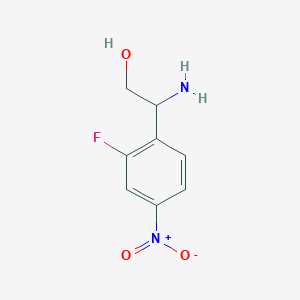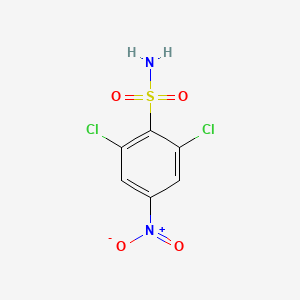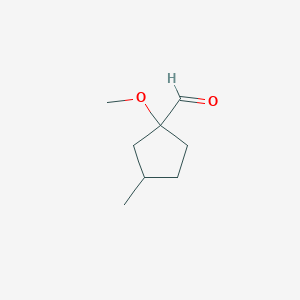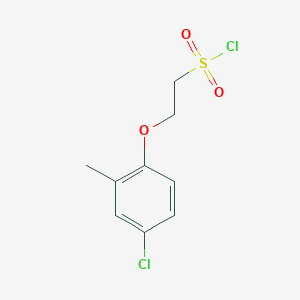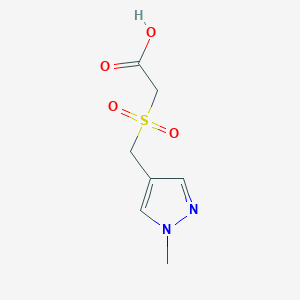![molecular formula C12H15ClN2 B13620316 [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)
[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C12H15N2Cl. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a naphthalen-2-yl group and an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride typically involves the reaction of naphthalene derivatives with ethyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Naphthalene derivatives with various functional groups.
Reduction: Hydrazine derivatives with different substituents.
Substitution: Substituted hydrazine compounds with diverse functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of complex organic molecules and is employed in various chemical transformations .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is investigated for its potential as a biochemical probe and its interactions with biomolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential as a drug candidate for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. It is also employed in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride involves its interaction with molecular targets in biological systems. The compound exerts its effects by binding to specific enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and cellular processes .
Comparaison Avec Des Composés Similaires
- [1-(Naphthalen-1-yl)ethyl]hydrazine hydrochloride
- [1-(Naphthalen-2-yl)ethyl]amine hydrochloride
- [1-(Naphthalen-2-yl)ethyl]hydrazine sulfate
Comparison: Compared to similar compounds, [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride exhibits unique properties due to the presence of the naphthalen-2-yl group. This structural feature imparts distinct reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H15ClN2 |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
1-naphthalen-2-ylethylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9(14-13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9,14H,13H2,1H3;1H |
Clé InChI |
XCWQPXVFAKTMCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=CC=CC=C2C=C1)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



aminehydrochloride](/img/structure/B13620243.png)
